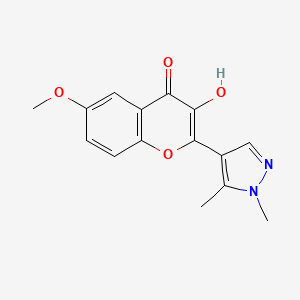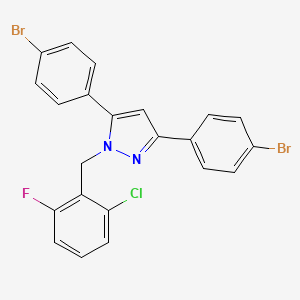![molecular formula C17H21ClN4O3S B14925180 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14925180.png)
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the pyrrolidine ring, and the sulfonamide group attachment. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
- N~1~-[3-(4-FLUORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
Uniqueness
N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to the presence of the chloro-substituted pyrazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects.
Properties
Molecular Formula |
C17H21ClN4O3S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H21ClN4O3S/c1-13(11-21-12-14(18)10-19-21)9-20-26(24,25)16-6-4-15(5-7-16)22-8-2-3-17(22)23/h4-7,10,12-13,20H,2-3,8-9,11H2,1H3 |
InChI Key |
LEWPQZWZLQPWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14925099.png)
![1-benzyl-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925102.png)
![N-(2-chloropyridin-3-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14925122.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925123.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14925124.png)
![Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14925131.png)

![4-(butan-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14925148.png)
![1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925157.png)

![N-(2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14925167.png)

![1-ethyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925179.png)
![3-{[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14925187.png)
